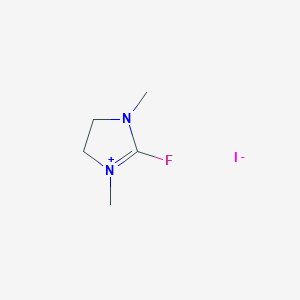

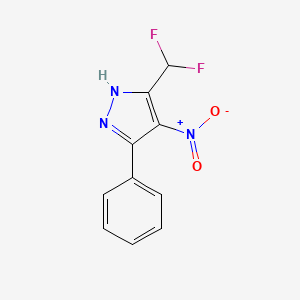

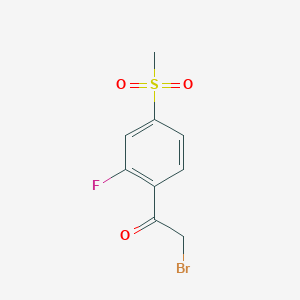

![molecular formula C17H11BBrF4NS B3039452 3-(4-Bromophenyl)[1,3]thiazolo[2,3-a]isoquinolin-4-ium tetrafluoroborate CAS No. 107454-04-6](/img/structure/B3039452.png)

3-(4-Bromophenyl)[1,3]thiazolo[2,3-a]isoquinolin-4-ium tetrafluoroborate

Übersicht

Beschreibung

The compound “3-(4-Bromophenyl)[1,3]thiazolo[2,3-a]isoquinolin-4-ium tetrafluoroborate” is a nitrogen-rich organic compound . It’s a versatile material used in diverse scientific research. Its unique structure enables it to be employed in various fields, such as medicinal chemistry, materials science, and organic synthesis.

Synthesis Analysis

The synthesis of this compound is related to the synthesis of a formazan and a verdazyl radical . The 3-(4-Bromophenyl)-1,5-diphenylformazan was used as the educt to obtain the 3-(4-bromophenyl)-1,5-diphenylverdazyl radical .Molecular Structure Analysis

The molecular structure of this compound is available on PubChem . The compound forms stacks of dimers, roughly along the a-axis direction of the crystal .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The compound’s nitrogen-based hetero-aromatic ring structure makes it an interesting scaffold for drug development. Several studies have reported its antibacterial properties . Researchers have explored its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Further investigations are needed to understand its mechanism of action and optimize its antibacterial potential.

Antifungal Properties

In addition to antibacterial effects, this compound has shown promise as an antifungal agent . Fungal infections pose significant challenges in medicine, and novel compounds like this one could contribute to combating fungal pathogens. Researchers have evaluated its efficacy against different fungal species, including yeasts and molds.

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases, from autoimmune disorders to cancer. Preliminary studies have hinted at the compound’s anti-inflammatory properties . Researchers have explored its impact on inflammatory pathways and cytokine production. Further mechanistic studies are necessary to validate its potential as an anti-inflammatory agent.

Antioxidant Capacity

Oxidative stress contributes to cellular damage and disease progression. This compound has been investigated for its antioxidant activity . By scavenging free radicals and reactive oxygen species (ROS), it may protect cells from oxidative injury. Researchers have assessed its ability to reduce lipid peroxidation and maintain cellular homeostasis.

Neuroprotective Potential

The compound’s effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain are intriguing . AchE is essential for normal nerve impulse transmission, and alterations in its activity can impact behavior and survival. Investigating this compound’s neuroprotective properties could have implications for neurodegenerative diseases.

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)-[1,3]thiazolo[2,3-a]isoquinolin-4-ium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrNS.BF4/c18-14-7-5-13(6-8-14)16-11-20-17-15-4-2-1-3-12(15)9-10-19(16)17;2-1(3,4)5/h1-11H;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBLRMPNWBJJGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C2C(=C1)C=C[N+]3=C2SC=C3C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BBrF4NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)[1,3]thiazolo[2,3-a]isoquinolin-4-ium tetrafluoroborate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3039373.png)

![5-(Methylthio)imidazo[1,2-f]pyrimidin-7-amine](/img/structure/B3039374.png)

![4-[Isocyano(toluene-4-sulphonyl)methyl]biphenyl](/img/structure/B3039377.png)